molecular formula C20H19NO2S B4625044 N-benzyl-N-(3-methylphenyl)benzenesulfonamide

N-benzyl-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B4625044
M. Wt: 337.4 g/mol
InChI Key: BTHDENWZFHJBKJ-UHFFFAOYSA-N
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Description

N-benzyl-N-(3-methylphenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of benzylamine with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-(3-methylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-methylphenyl)benzenesulfonamide involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme that plays a role in regulating pH in cancer cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death . The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(3-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both benzyl and 3-methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-benzyl-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-17-9-8-12-19(15-17)21(16-18-10-4-2-5-11-18)24(22,23)20-13-6-3-7-14-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHDENWZFHJBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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